methyl 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate

CD38 inhibition NADase pyrazole inhibitor

Methyl 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate (CAS 318238-06-1) is a 1,3,5-trisubstituted pyrazole heterocycle with a molecular formula of C₁₇H₁₃ClN₂O₂ and a molecular weight of 312.75 g/mol. The compound features a methyl ester at the 3-position, a phenyl ring at N-1, and a 4-chlorophenyl group at C-5.

Molecular Formula C17H13ClN2O2
Molecular Weight 312.75
CAS No. 318238-06-1
Cat. No. B2374826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate
CAS318238-06-1
Molecular FormulaC17H13ClN2O2
Molecular Weight312.75
Structural Identifiers
SMILESCOC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3
InChIInChI=1S/C17H13ClN2O2/c1-22-17(21)15-11-16(12-7-9-13(18)10-8-12)20(19-15)14-5-3-2-4-6-14/h2-11H,1H3
InChIKeyGJDZDAKNWSTVBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate (CAS 318238-06-1): Structural Identity and Core Properties for Procurement Evaluation


Methyl 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate (CAS 318238-06-1) is a 1,3,5-trisubstituted pyrazole heterocycle with a molecular formula of C₁₇H₁₃ClN₂O₂ and a molecular weight of 312.75 g/mol . The compound features a methyl ester at the 3-position, a phenyl ring at N-1, and a 4-chlorophenyl group at C-5. This specific regiochemical arrangement differentiates it from its regioisomers (e.g., 1-(4-chlorophenyl)-5-phenyl variants) and from analogs lacking either the ester or the chlorine substituent. Vendor listings indicate commercial availability at ≥95% purity , and the compound serves as both a synthetic building block for more complex pyrazole derivatives and a scaffold of interest in medicinal chemistry for antimicrobial, anticancer, and anti-inflammatory applications .

Why Generic Substitution Is Not Advisable for Methyl 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate


Within the 1,5-diaryl-1H-pyrazole-3-carboxylate family, even minor structural modifications produce substantial differences in target engagement, physicochemical properties, and biological activity profiles. The presence and position of the chlorine atom on the 5-phenyl ring alters both lipophilicity (ClogP) and electronic character, which in turn modulate binding affinity at protein targets such as carbonic anhydrase isoforms—where para-substituted phenyl derivatives display Ki values spanning a 12-fold range (4–50 µM) depending on the nature and position of the aryl substituent [1]. Additionally, the methyl ester moiety is not functionally interchangeable with the corresponding carboxylic acid (CAS 167873-90-7) or with ethyl ester variants (CAS 1082746-74-4); ester hydrolysis rates, metabolic stability, and hydrogen-bonding capacity differ markedly between these forms. In antifungal screening of closely related ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates, a shift from 4-chlorophenyl to 4-bromo-2-chlorophenyl substitution changed anti-Candida activity from inactive to more potent than fluconazole (MIC 0.015 vs. 0.020 µmol mL⁻¹), demonstrating that aromatic halogen substitution is a critical determinant of bioactivity [2]. These findings collectively underscore that the precise substitution pattern of the target compound cannot be approximated by generic in-class analogs without risking loss of activity or altered experimental outcomes.

Quantitative Differentiation Evidence for Methyl 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate (CAS 318238-06-1)


CD38 Hydrolase Inhibition: Measured IC₅₀ vs. Pyrazole-Based CD38 Inhibitor Class Potency Range

The target compound demonstrates measurable inhibition of human CD38 extracellular domain with an IC₅₀ of 19,000 nM (19 µM) in a colorimetric assay using CHAPS and NAD [1]. For context, optimized pyrazole-based CD38 inhibitors have been reported with potencies ranging from approximately 60–70 nM for advanced MIF tautomerase inhibitors to low micromolar for early fragment hits [2]. The target compound occupies an intermediate affinity range, suggesting utility as a starting scaffold for further optimization rather than as a high-potency probe. No direct head-to-head comparison with a structurally identical analog in the same CD38 assay was identified in the literature, limiting the strength of this differentiation claim.

CD38 inhibition NADase pyrazole inhibitor

Structural Confirmation via X-Ray Crystallography: Definitive Identity vs. Non-Crystallized Analogs

X-ray crystallography has been employed to characterize this compound class, with single-crystal structures reported for closely related 1,5-diaryl-1H-pyrazole derivatives confirming the planarity of the pyrazole core and the dihedral angles of the pendant aryl rings [1]. The crystallographic data for these analogs demonstrate that the 4-chlorophenyl and 1-phenyl rings are rotated relative to the pyrazole plane, with intermolecular C–H···O and C–H···π interactions stabilizing the crystal lattice [1]. While the target compound's own X-ray structure is deposited in the Cambridge Structural Database, the available crystallographic data for the broader diarylpyrazole-3-carboxylate series provide a reliable structural framework. Many competing analogs (e.g., methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate) lack publicly available single-crystal X-ray data, making crystallographically characterized compounds preferable for structure-based drug design and computational docking studies.

X-ray crystallography crystal structure structural confirmation

Methyl Ester vs. Carboxylic Acid: Functional Group Differentiation for Prodrug and Solubility Applications

The methyl ester group at the 3-position distinguishes the target compound (MW 312.75) from its carboxylic acid counterpart, 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS 167873-90-7; MW 298.73) . The ester form offers increased lipophilicity and membrane permeability compared to the ionizable acid, which is advantageous for cell-based assays where intracellular target engagement is required. In the broader 5-aryl-1H-pyrazole-3-carboxylic acid series, the free carboxylic acid group is essential for carbonic anhydrase inhibition, with Ki values ranging from 4 to 50 µM across isoforms [1]. The methyl ester serves as a masked (prodrug) form that can be enzymatically hydrolyzed to release the active acid in cellular contexts, or as a versatile synthetic intermediate for further derivatization (e.g., amidation, hydrazinolysis) that the pre-formed acid cannot directly undergo without activation.

ester prodrug carboxylic acid analog functional group comparison

Para-Chlorophenyl Substituent Effect: Halogen-Dependent Antifungal Activity in the 1,5-Diarylpyrazole-3-Carboxylate Series

The identity of the halogen substituent on the 5-phenyl ring is a critical determinant of antifungal potency in the 1,5-diaryl-1H-pyrazole-3-carboxylate series. In a standardized antimicrobial screening panel (S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans, C. parapsilosis, C. tropicalis), the ethyl ester analog bearing a 4-bromo-2-chlorophenyl group at position 5 (compound 16) exhibited an MIC of 0.015 µmol mL⁻¹ against C. parapsilosis, surpassing the reference drug fluconazole (MIC 0.020 µmol mL⁻¹) [1]. Compounds in the same series with alternative 5-aryl substitutions (e.g., 2,5-dimethylthiophen-3-yl) showed antibacterial activity (MIC 0.038–0.067 µmol mL⁻¹ against E. coli and P. aeruginosa) but lacked the pronounced anti-Candida activity of the halogenated phenyl derivatives [1]. The target compound's 4-chlorophenyl group is predicted to confer distinct antifungal activity profiles compared to the 4-bromo-2-chlorophenyl or non-halogenated phenyl analogs, although direct MIC data for the target compound itself were not identified in peer-reviewed antimicrobial screening studies. The chlorine substituent contributes both to altered lipophilicity (ClogP) and to potential halogen-bonding interactions with fungal CYP51 or other targets.

antifungal activity halogen substitution Candida spp.

Predicted Polypharmacology Profile: In Silico Activity Predictions vs. Experimentally Characterized Pyrazole Derivatives

Computational activity prediction (PASS) for the pyrazole-3-carboxylate chemotype indicates a polypharmacology profile encompassing antioxidant (Pa = 0.529), free radical scavenger (Pa = 0.579), lipid peroxidase inhibitor (Pa = 0.554), and anti-inflammatory (Pa = 0.560) activities [1]. These predicted probabilities suggest moderate likelihood of experimental confirmation. In comparison, experimentally validated pyrazole-3-carboxamide derivatives (e.g., 1,5-diaryl pyrazole carboxamides studied by Ragavan et al., 2010) demonstrated confirmed antibacterial and antifungal activities against multiple strains, with some compounds showing broad-spectrum activity [2]. The target compound's methyl ester functionality may confer different pharmacokinetic properties compared to the carboxamide series, potentially affecting oral bioavailability and metabolic stability. However, in the absence of direct experimental validation for the target compound, these predictions serve as guidance for assay selection rather than definitive evidence of activity.

in silico prediction PASS polypharmacology anti-inflammatory

Optimal Application Scenarios for Methyl 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate Based on Available Evidence


CD38/NADase Inhibitor Screening and Hit-to-Lead Optimization

The compound's confirmed CD38 inhibitory activity (IC₅₀ = 19 µM) positions it as a tractable starting point for medicinal chemistry optimization programs targeting NAD+-consuming enzymes [1]. In hit-to-lead campaigns, the methyl ester can be systematically varied to ethyl, isopropyl, or carboxamide derivatives to probe SAR around the 3-position, while the 4-chlorophenyl group can be replaced with alternative halogens or substituents to improve potency toward the 60–70 nM range achieved by optimized pyrazole CD38/MIF inhibitors .

Synthetic Intermediate for Carboxylic Acid-Derived Bioisosteres and Prodrugs

The methyl ester functionality enables straightforward hydrolysis to the corresponding carboxylic acid (CAS 167873-90-7) for evaluation as a carbonic anhydrase inhibitor, where the 5-aryl-1H-pyrazole-3-carboxylic acid scaffold has demonstrated selective inhibition of tumor-associated isoforms hCA IX and XII (Ki 4–50 µM) over cytosolic isoforms hCA I and II [1]. Alternatively, the ester can be converted to carboxamides, hydrazides, or heterocyclic-fused derivatives for antimicrobial screening programs.

Antifungal SAR Expansion Around the 5-(4-Chlorophenyl) Pharmacophore

Class-level data from the ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylate series demonstrate that halogenated 5-aryl substituents confer anti-Candida activity superior to fluconazole in certain cases (MIC 0.015 vs. 0.020 µmol mL⁻¹ for the 4-bromo-2-chlorophenyl analog) [1]. The target compound's 4-chlorophenyl group provides a structurally defined entry point for synthesizing and testing a focused library of 5-aryl variants to establish antifungal SAR and identify the optimal halogen substitution pattern.

Structure-Based Drug Design Leveraging Crystallographically Characterized Scaffolds

The availability of X-ray crystallographic data for the 1,5-diaryl-1H-pyrazole-3-carboxylate series enables accurate molecular docking and structure-based design [1]. Procurement of this compound is advantageous for computational chemistry workflows where reliable starting geometries are essential for virtual screening, pharmacophore modeling, and free energy perturbation calculations targeting CD38, carbonic anhydrase, or other therapeutically relevant proteins.

Quote Request

Request a Quote for methyl 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.